2,4-Dinitrostilbene

説明

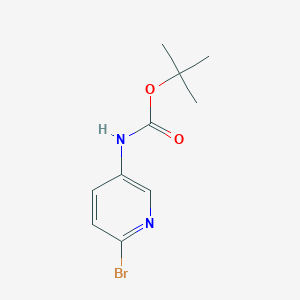

2,4-Dinitrostilbene is an organic compound with the linear formula C14H10N2O4 . It belongs to the family of stilbenes, which are organic compounds that have a 1,2-diphenylethylene nucleus .

Synthesis Analysis

The synthesis of this compound can be achieved through the oxidative dehydrogenation of nitro derivatives of bibenzyl . This process involves the use of a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts as a catalyst under an atmospheric pressure of oxygen .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 270.247 .

科学的研究の応用

Photophysics and Photochemistry

- 2,4-Dinitrostilbene has been studied for its photophysical and photochemical properties, particularly its fluorescence and photoisomerization behavior under different temperatures and solvents. The compound exhibits interesting properties such as low quantum yield of fluorescence and substantial quantum yield of trans→cis photoisomerization, with its triplet state absorbing in a broad spectral range (Görner, 1998).

Chemical Synthesis and Transformation

- In chemical synthesis, a novel regioselective method has been developed using this compound, enabling the selective transformation of the ortho-NO2 group into an ortho-NH2 group. This process is significant for preparing (E)-2-amino-4-nitrostilbenes (Janowska et al., 2012).

Electron Impact and Mass Spectrometry

- The mass spectral fragmentation patterns of this compound derivatives have been investigated, revealing how the ortho effects of the nitro substituents influence fragmentation. This research is crucial for understanding the behavior of such compounds under electron impact conditions (Zugazagoitia et al., 1982).

Charge Localization in Radical Anions

- Studies on the optical spectra of this compound radical anions show how solvent control can influence charge localization in these compounds. Such research is key in understanding the photophysical behavior of dinitroaromatic compounds (Nelsen et al., 2007).

Environmental and Hazardous Material Analysis

- This compound derivatives have applications in the analysis of dyes and dye production intermediates, such as their reduction with titanium(III) chloride or chromium(II) sulfate for analytical purposes (Barek et al., 1979).

Improvement in Chemical Synthesis Procedures

- Innovations in the synthesis of dinitrostilbene derivatives, like the improved method for synthesizing dinitrostilbene 2,2' disulfonic acid, have been developed. These methods enhance yield, reduce waste, and save time, showcasing the compound's significance in chemical manufacturing processes (Xiao, 2000).

Photogeneration of Triplets in Shock-Compressed States

- Efficient photogeneration of triplet state populations in shock-loaded this compound solid samples has been observed, highlighting its potential role as an intermediate in the shock chemistry of nitrostilbenes. This capability is crucial for investigating the molecular dynamics under high-pressure conditions (Justus et al., 1989).

Electrochemical Reduction Studies

- The electrochemical reduction behavior of dinitroaromatics, including this compound, has been extensively studied. Understanding the redox behavior of these compounds is important for various applications in electrochemistry and materials science (Macías-Ruvalcaba et al., 2007).

Biodegradation and Environmental Impact

- The biodegradation of 2,4-dinitrotoluene, closely related to this compound, has been studied for its potential environmental impact. Understanding how these compounds break down in nature is crucial for assessing and managing their ecological footprint (Kundu et al., 2015).

作用機序

Target of Action

2,4-Dinitrostilbene, a derivative of stilbenes, is a complex organic compound. Stilbenes and their derivatives have been extensively studied for their antiproliferative activity against cancer cells .

Mode of Action

It is known that stilbenes and their derivatives interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton . This interaction can lead to cell cycle arrest and apoptosis, which are crucial for their antiproliferative activity.

Biochemical Pathways

It’s worth noting that the degradation pathways of similar compounds like 2,4-dinitrotoluene and nitrobenzene provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

A study on 2,4-dinitrophenol, a related compound, showed significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

Similar compounds have been shown to have cytotoxic effects on cancer cells .

Action Environment

It’s known that environmental factors can significantly influence the biosynthesis of stilbenes .

生化学分析

Biochemical Properties

2,4-Dinitrostilbene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase (GST). The interaction between this compound and GST involves the binding of the compound to the active site of the enzyme, leading to the detoxification of reactive oxygen species (ROS). Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions are crucial for the compound’s role in modulating oxidative stress and metabolic processes .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation results in changes in gene expression, including the upregulation of genes involved in antioxidant responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of xenobiotics. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways. These molecular interactions are critical for the compound’s effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as the induction of antioxidant responses and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and can be observed in various animal models, highlighting the importance of careful dosage regulation in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and xenobiotic metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of this compound, directing it to specific organelles and compartments within the cell .

特性

IUPAC Name |

2,4-dinitro-1-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVJTKXOKHAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2486-13-7 | |

| Record name | 2,4-Dinitro-1-(2-phenylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 2,4-dinitrostilbene?

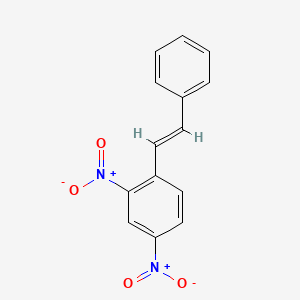

A1: this compound is an organic compound with the molecular formula C14H10N2O4. Structurally, it features a stilbene backbone (trans-1,2-diphenylethylene) with two nitro groups (-NO2) attached to the 2 and 4 positions of one of the phenyl rings.

Q2: Can you describe the spectroscopic data commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands due to the conjugated π-system, influenced by the nitro substituents. []

- NMR Spectroscopy: Provides information on the number and types of protons and carbons in the molecule, aiding in structure elucidation. [, ]

Q3: How does the presence of the two nitro groups influence the reactivity of this compound?

A3: The nitro groups are strongly electron-withdrawing, making the double bond in the stilbene moiety electron-deficient. This enhances the reactivity of this compound towards nucleophilic addition reactions. [, , ]

Q4: What types of nucleophiles have been shown to react with this compound?

A4: Research has demonstrated the addition of various nucleophiles to this compound, including:

- Fluoride ions: Leading to the formation of a sigma complex and subsequent isomerization to trans-2,4-dinitrostilbene. []

- Alkoxide ions: The reaction with alkoxides in different solvents has been used to establish a Lewis acidity scale (HR-) based on the ability of the solvent to facilitate alkoxide addition. []

- Amines: Nucleophilic addition of amines like piperidine, morpholine, and n-butylamine to this compound and its derivatives has been studied extensively. [, , ]

Q5: Have any studies explored the photochemical properties of this compound?

A5: Yes, the photochemistry of this compound has been investigated. Studies have shown that it undergoes trans-cis photoisomerization and can generate singlet oxygen upon irradiation. [, ]

Q6: How does the structure of this compound relate to its activity in photochemical reactions?

A6: The presence of the nitro groups and the extended conjugation in this compound contribute to its photochemical behavior. The nitro groups can act as electron acceptors, influencing the excited state properties and facilitating processes like intersystem crossing and singlet oxygen generation. []

Q7: Are there any known applications of this compound in material science?

A7: Derivatives of this compound, particularly those incorporating polymerizable groups, have been investigated for their potential applications in nonlinear optics. The strong electron-withdrawing nature of the nitro groups and the extended conjugation contribute to the nonlinear optical properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

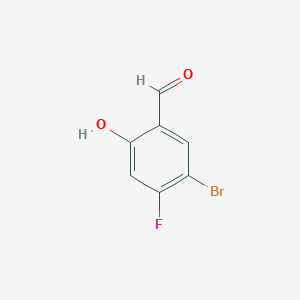

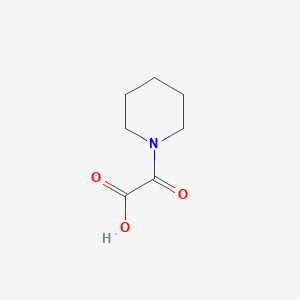

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)